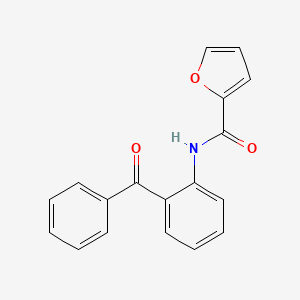

N-(2-Benzoylphenyl)-2-furamide

Description

Contextualization within Furan-Derived Carboxamide Compounds and Their Research Significance

N-(2-Benzoylphenyl)-2-furamide belongs to the broader class of furan-derived carboxamides. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. ijabbr.commdpi.com Its derivatives are found in numerous natural products and synthetic compounds with a wide array of biological activities. ijabbr.comresearchgate.net The incorporation of a carboxamide functional group (-C(O)NH-) further enhances the therapeutic potential of the furan nucleus, as this group can participate in hydrogen bonding interactions with biological targets. zuj.edu.jo

Furan-carboxamide derivatives have been the subject of extensive research and have demonstrated a remarkable diversity of pharmacological properties. These include antimicrobial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. ijabbr.comresearchgate.netmdpi.compreprints.org The versatility of the furan-carboxamide scaffold allows for a wide range of structural modifications, enabling chemists to fine-tune the pharmacological profile of these compounds to target specific diseases. The research significance of this class of compounds is underscored by their potential to yield novel drug candidates with improved efficacy and reduced toxicity. mdpi.com

Overview of Research Trajectories and Potential Applications of N-(2-Benzoylphenyl)-2-furamide and Its Analogues

Research into N-(2-Benzoylphenyl)-2-furamide and its analogues has revealed several promising avenues for therapeutic applications. The primary areas of investigation have focused on their potential as antihyperlipidemic and anticancer agents. Furthermore, related benzoylphenyl derivatives have shown anti-inflammatory and anticonvulsant properties, suggesting a broader potential for this chemical scaffold.

Antihyperlipidemic Activity:

Studies have investigated the lipid-lowering effects of N-(benzoylphenyl)-2-furamide derivatives. In a notable study, the antihyperlipidemic activity of several analogues was evaluated in a Triton WR-1339-induced hyperlipidemic rat model. bioline.org.brtjpr.org One such analogue, N-(2-Benzoylphenyl)-5-methyl-2-furamide, demonstrated significant reductions in plasma triglyceride (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C) levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels. bioline.org.brtjpr.org These findings suggest that this class of compounds may hold promise for the management of dyslipidemia and associated cardiovascular diseases. bioline.org.br The synthesis of these compounds typically involves the reaction of a substituted aminobenzophenone with a furan-2-carbonyl chloride derivative. bioline.org.brtjpr.org

Table 1: Effect of N-(2-Benzoylphenyl)-5-methyl-2-furamide (4c) on Plasma Lipid Levels in Hyperlipidemic Rats

| Treatment Group | Dose | TG (mg/dl) | TC (mg/dl) | HDL-C (mg/dl) | LDL-C (mg/dl) |

|---|---|---|---|---|---|

| Hyperlipidemic Control | - | 1264 ± 22.0 | 240 ± 9.0 | 41 ± 2.3 | 55 ± 1.3 |

| N-(2-Benzoylphenyl)-5-methyl-2-furamide (4c) | 15 mg/kg | 371 ± 5.0 | 119 ± 4.0 | 55 ± 3.2 | 28 ± 2.1 |

Data sourced from a study on Triton WR-1339 induced hyperlipidemic rats. bioline.org.br

Anticancer Activity:

The potential of N-(2-Benzoylphenyl)-2-furamide as an anticancer agent has also been explored. In one study, the compound was synthesized and evaluated for its in vitro anticancer activity against a human colorectal carcinoma cell line (HCT-116). dergipark.org.tr The synthesis involved the fusion of 2-furoyl chloride with 2-aminobenzophenone (B122507) at a high temperature. dergipark.org.tr The results of the anticancer screening revealed that N-(2-Benzoylphenyl)-2-furamide exhibited inhibitory activity against the HCT-116 cell line. dergipark.org.tr This finding, along with the known anticancer potential of other furan-carboxamide derivatives, supports further investigation into this compound and its analogues for oncological applications. mdpi.commdpi.commdpi.com

Table 2: In Vitro Anticancer Activity of N-(2-Benzoylphenyl)-2-furamide

| Compound | Cell Line | Result |

|---|---|---|

| N-(2-Benzoylphenyl)-2-furamide | Human Colorectal Carcinoma (HCT-116) | Potent inhibitory activity |

Based on findings from in vitro evaluation. dergipark.org.tr

Other Potential Applications:

While direct studies on the anti-inflammatory and anticonvulsant activities of N-(2-Benzoylphenyl)-2-furamide are limited, research on structurally related compounds provides a basis for future exploration. A series of N-(2-benzoylphenyl)alanine derivatives have been synthesized and shown to possess anti-inflammatory activity. nih.gov Similarly, various furan-containing compounds and carboxamide derivatives have been reported to exhibit anticonvulsant properties, suggesting that the N-(2-Benzoylphenyl)-2-furamide scaffold may also be a candidate for developing novel central nervous system agents. mdpi.comfrontiersin.org

Structure

3D Structure

Properties

Molecular Formula |

C18H13NO3 |

|---|---|

Molecular Weight |

291.3 g/mol |

IUPAC Name |

N-(2-benzoylphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C18H13NO3/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21) |

InChI Key |

QFKNOCSHQDYDMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2 Benzoylphenyl 2 Furamide

Established Synthetic Routes for N-(2-Benzoylphenyl)-2-furamide

The formation of the amide linkage in N-(2-Benzoylphenyl)-2-furamide is typically achieved through the reaction of an amine with a carboxylic acid derivative. Both conventional and modern synthetic techniques have been explored to facilitate this transformation.

Conventional Multistep Synthesis Protocols

The conventional synthesis of N-(2-Benzoylphenyl)-2-furamide and its derivatives is a multistep process rooted in fundamental organic chemistry principles. A common approach involves the acylation of 2-aminobenzophenone (B122507) with 2-furoyl chloride. This reaction, often performed under Schotten-Baumann conditions, utilizes a base to neutralize the hydrogen chloride byproduct and drive the reaction towards the formation of the amide.

A representative synthetic protocol, adapted from the synthesis of structurally related N-(benzoylphenyl)-2-furamide derivatives, is outlined below. In a typical procedure, 2-aminobenzophenone is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. An organic base, for instance, triethylamine (B128534) or pyridine, is added to the solution to act as an acid scavenger. The mixture is then cooled in an ice bath before the dropwise addition of 2-furoyl chloride. The reaction is typically stirred at room temperature for several hours to ensure completion. Upon completion, the reaction mixture is washed with dilute acid and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Purification is generally achieved through recrystallization or column chromatography.

While specific yield data for the direct synthesis of N-(2-Benzoylphenyl)-2-furamide is not extensively reported, a study by Hikmat et al. on the synthesis of N-(2-benzoylphenyl)-5-methyl-2-furamide, a closely related derivative, provides valuable insight. researchgate.net In their work, the reaction of 2-aminobenzophenone with 5-methylfuran-2-carbonyl chloride resulted in the desired product, demonstrating the viability of this synthetic strategy. researchgate.net

Microwave-Assisted Synthesis Techniques for N-(2-Benzoylphenyl)-2-furamide Derivatives

To accelerate reaction times and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. While a specific protocol for the microwave-assisted synthesis of N-(2-Benzoylphenyl)-2-furamide is not prominently documented, the general principles of microwave-assisted amidation can be applied.

In a hypothetical microwave-assisted synthesis, 2-aminobenzophenone and 2-furoyl chloride would be combined in a microwave-safe vessel with a suitable high-boiling point solvent and a base. The reaction mixture would then be subjected to microwave irradiation at a controlled temperature and time. The rapid and efficient heating provided by microwaves can significantly reduce the reaction time from hours to minutes. A study on the microwave synthesis of various furan-2-carboxamide derivatives demonstrated that reactions could be completed in as little as 15 minutes at temperatures ranging from 50 to 80 °C, often resulting in higher yields and simpler purification.

Precursor Chemistry and Reagent Selection in N-(2-Benzoylphenyl)-2-furamide Synthesis

The successful synthesis of the target compound is critically dependent on the quality and reactivity of its precursors: 2-furoyl chloride and 2-aminobenzophenone.

Reactants and Reaction Conditions for Furoyl Chloride Derivatives

2-Furoyl chloride is a reactive acyl halide that serves as the acylating agent in the synthesis of N-(2-Benzoylphenyl)-2-furamide. It is typically prepared from 2-furoic acid. Common chlorinating agents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride is a well-established method, often performed by refluxing 2-furoic acid in an excess of thionyl chloride. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, yielding the desired 2-furoyl chloride.

Alternatively, phosgene (B1210022) can be used for the preparation of 2-furoyl chloride from furancarboxylic acid in the presence of a catalyst such as N,N-dimethylformamide. This process can be carried out at temperatures ranging from 40 to 100 °C, with reaction times of 1 to 12 hours.

Utilization of Substituted Aminobenzophenones

2-Aminobenzophenone is the key precursor that provides the N-(2-benzoylphenyl) moiety of the target molecule. A variety of synthetic methods are available for the preparation of 2-aminobenzophenones. One of the most common methods is the Friedel-Crafts acylation of anilines. However, the amino group of aniline (B41778) must first be protected to prevent side reactions. This often involves acetylation or tosylation of the amino group, followed by the Friedel-Crafts reaction with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The protecting group is then removed in a subsequent step to yield 2-aminobenzophenone.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of N-(2-Benzoylphenyl)-2-furamide

The efficiency of the synthesis of N-(2-Benzoylphenyl)-2-furamide can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Key parameters that can be optimized include:

Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Aprotic solvents such as dichloromethane, tetrahydrofuran, and N,N-dimethylformamide are commonly used.

Base: The type and amount of base used to neutralize the generated HCl are critical. Common bases include triethylamine and pyridine. The stoichiometry of the base should be carefully controlled to prevent side reactions.

Temperature: The reaction is often initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to proceed at room temperature. In some cases, gentle heating may be required to drive the reaction to completion.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.

Purification Method: The choice of purification technique, whether recrystallization or column chromatography, will depend on the purity of the crude product and the nature of any impurities. The solvent system for chromatography or recrystallization needs to be carefully selected to achieve effective separation.

Below is an interactive data table summarizing the key reactants and general reaction conditions for the synthesis of N-(2-Benzoylphenyl)-2-furamide and its precursors.

| Reaction | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | General Conditions | Product |

| Amide Formation | 2-Aminobenzophenone | 2-Furoyl chloride | Triethylamine/Pyridine | Dichloromethane/THF | 0 °C to Room Temp | N-(2-Benzoylphenyl)-2-furamide |

| Acyl Chloride Formation | 2-Furoic acid | Thionyl chloride | - | - | Reflux | 2-Furoyl chloride |

| Acyl Chloride Formation | Furancarboxylic acid | Phosgene | N,N-Dimethylformamide | - | 40-100 °C | 2-Furoyl chloride |

| Aminobenzophenone Synthesis | Protected Aniline | Benzoyl chloride | Aluminum chloride | - | Friedel-Crafts conditions | Protected 2-Aminobenzophenone |

Advanced Analytical and Spectroscopic Characterization of N-(2-Benzoylphenyl)-2-furamide

The definitive identification and structural confirmation of N-(2-Benzoylphenyl)-2-furamide rely on a suite of advanced analytical and spectroscopic techniques. These methods provide invaluable insights into the molecular architecture, connectivity, and electronic environment of the compound.

A combination of spectroscopic methods is essential for the comprehensive characterization of N-(2-Benzoylphenyl)-2-furamide. While a dedicated, publicly available, detailed analysis for this specific isomer is not extensively documented, data from analogous compounds, including other N-(benzoylphenyl)-carboxamides and furan-2-carboxamides, allow for an accurate prediction of its spectral features. nih.govrsc.orgscielo.org.mxredalyc.orgspectrabase.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the benzoylphenyl and furamide moieties. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their multiplicity and coupling constants providing information about their relative positions on the aromatic rings. The amide proton (N-H) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton | Expected Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 |

| Amide-H | 8.5 - 10.5 |

| Furan-H | 6.5 - 7.8 |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by revealing the chemical environment of each carbon atom. The carbonyl carbons of the benzoyl and amide groups are expected to resonate at the lowest field, typically in the range of δ 160-200 ppm. The aromatic and furan (B31954) carbons would appear in the region of δ 110-150 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Benzoyl) | 190 - 200 |

| C=O (Amide) | 160 - 170 |

| Aromatic/Furan-C | 110 - 150 |

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying the functional groups present in N-(2-Benzoylphenyl)-2-furamide. The spectrum would be characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C=O Stretch (Amide) | 1650 - 1680 |

| C=O Stretch (Ketone) | 1630 - 1660 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. For N-(2-Benzoylphenyl)-2-furamide (C₁₈H₁₃NO₃), the expected exact mass would be used to confirm its molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. semanticscholar.orgnih.govhacettepe.edu.trresearchgate.netmdpi.comresearchgate.net

Despite a thorough review of the existing scientific literature and crystallographic databases, no published X-ray crystal structures for N-(2-Benzoylphenyl)-2-furamide or its immediate derivatives were found. The determination of its solid-state conformation and packing arrangement, therefore, remains an area for future research. The crystal structures of related benzoylphenyl amides and furan carboxamides have been reported, providing a basis for hypothetical molecular modeling and predictions of potential crystal packing motifs. semanticscholar.orgnih.govhacettepe.edu.trresearchgate.netmdpi.comresearchgate.net

Structure Activity Relationship Sar Investigations of N 2 Benzoylphenyl 2 Furamide Derivatives

Rational Design Principles for Modulating N-(2-Benzoylphenyl)-2-furamide Analogues

The rational design of N-(2-Benzoylphenyl)-2-furamide analogues is rooted in the combination of known pharmacologically active scaffolds. The core structure can be deconstructed into three key components: a heterocyclic ring (furan), a carboxamide linker, and a large lipophilic moiety (benzoylphenyl group). rsc.orgrsc.org This three-component model forms the basis for designing new derivatives with potential therapeutic activities.

The furan (B31954) ring was selected based on previous studies demonstrating that furan-containing compounds possess potential as lipid-lowering agents. bioline.org.brresearchgate.net The design strategy often involves an initial investigation of furan as an isosteric replacement for other heterocyclic systems like indole (B1671886), pyrrole, and benzofuran (B130515), which have also shown promising antihyperlipidemic activity. rsc.orgrsc.org The smaller size and flexibility of the furan ring compared to other bicyclic systems offer a distinct structural advantage for exploration. rsc.org

The benzoylphenyl moiety serves as the lipophilic part, a feature common in fibrate drugs, which are a class of agents used to treat hypertriglyceridemia. tjpr.org The overarching principle is to synthesize molecules that merge the structural features of furan derivatives with those of other established lipid-lowering agents to discover novel and potent compounds. bioline.org.brnih.gov

Influence of Substituent Variations on the Pharmacological Profile of N-(2-Benzoylphenyl)-2-furamide Derivatives

The position of the amide linkage on the aminobenzophenone scaffold plays a critical role in the pharmacological activity of the resulting derivatives. Studies involving the synthesis of N-(benzoylphenyl)-2-furamides with the benzoylphenyl group attached at the ortho-, meta-, or para-positions have demonstrated significant differences in their biological effects.

For instance, in a series of N-(benzoylphenyl)-5-methyl-2-furamides tested for antihyperlipidemic activity, the substitution pattern on the benzoylphenyl ring was a key determinant of efficacy. bioline.org.br Specifically, the compound N-(2-benzoylphenyl)-5-methyl-2-furamide (4c) showed very potent activity, significantly reducing plasma triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). bioline.org.brtjpr.org Its positional isomer, N-(3-benzoylphenyl)-5-methyl-2-furamide (4b), also exhibited significant lipid-lowering effects, whereas the N-(4-benzoylphenyl) analogue (4a) was not mentioned as being as potent in this specific study. bioline.org.br

| Compound | Position of Amide Linkage | Observed Activity |

|---|---|---|

| N-(2-Benzoylphenyl)-5-methyl-2-furamide (4c) | ortho (2-position) | Potent reduction in TG, TC, LDL-C; significant increase in HDL-C. bioline.org.br |

| N-(3-Benzoylphenyl)-5-methyl-2-furamide (4b) | meta (3-position) | Significant reduction in TG, TC, LDL-C; significant increase in HDL-C. bioline.org.br |

| N-(4-Benzoylphenyl)-5-methyl-2-furamide (4a) | para (4-position) | Less activity reported in the same study compared to ortho and meta isomers. bioline.org.br |

Modifications to the furan ring, particularly at the 5-position, have been extensively explored to establish a clear structure-activity relationship. In a study of N-(4-benzoylphenyl)-2-furamide derivatives, various substituents were introduced at the 5-position of the furan ring. nih.gov

The unsubstituted analogue (R=H) showed moderate activity. Introducing a methyl group (R=CH₃) or a bromine atom (R=Br) at the 5-position resulted in compounds (3b and 3d, respectively) with a significant increase in potency, markedly reducing plasma triglyceride and total cholesterol levels while increasing HDL-cholesterol. nih.govresearchgate.net However, the introduction of a chlorine atom (R=Cl) led to a compound with less activity compared to the methyl and bromo derivatives. nih.gov This indicates that both the size and electronic properties of the substituent at the 5-position are crucial for activity.

Replacing the amide linker with an ester linkage has also been investigated. Furan-2-carboxylate ester derivatives were synthesized and tested, expanding the SAR understanding of this chemical class. rsc.org Furthermore, replacing the furan ring with other heterocyclic systems such as imidazole, oxazole, or thiophene (B33073) in related carboxamide series has been shown to modulate activity, generally resulting in lower potency compared to the lead furan-based compounds, highlighting the importance of the furan scaffold itself. nih.gov

| Compound ID | Substituent at 5-position (R) | Effect on Plasma Triglycerides (TG) | Effect on Plasma Total Cholesterol (TC) |

|---|---|---|---|

| 3a | -H | Moderate reduction | Less significant reduction |

| 3b | -CH₃ | Significant reduction | Significant reduction |

| 3c | -Cl | Less significant reduction | Less significant reduction |

| 3d | -Br | Significant reduction | Significant reduction |

Elucidation of Key Pharmacophoric Features for N-(2-Benzoylphenyl)-2-furamide Activity

Based on the available research, the essential pharmacophoric features for the antihyperlipidemic activity of N-(benzoylphenyl)-2-furamide derivatives can be summarized as follows:

A Heterocyclic Core: The furan ring is a crucial component. rsc.orgrsc.org Its replacement with other heterocycles often leads to decreased activity, suggesting its specific electronic and steric properties are important for target interaction. nih.gov

A Carboxamide Linker: The amide group (-CONH-) connecting the furan ring and the benzoylphenyl moiety is a key structural element. rsc.org It provides a rigid connection and potential hydrogen bonding sites. Its replacement with an ester group alters the biological activity profile. rsc.org

A Lipophilic Benzoylphenyl Moiety: This large, lipophilic group is critical for activity. rsc.orgrsc.org The relative position of the amide linkage on this ring system (ortho, meta, or para) significantly impacts potency, with ortho and meta positions showing strong activity in certain series. bioline.org.br

Appropriate Substitution on the Furan Ring: Small, lipophilic, or electron-withdrawing substituents at the 5-position of the furan ring, such as methyl or bromo groups, can enhance antihyperlipidemic activity. nih.gov

These features collectively define the structural framework necessary for the observed biological effects of this class of compounds.

Comparative SAR Analysis with Structurally Related Heterocyclic Carboxamide Scaffolds

The SAR of N-(benzoylphenyl)-2-furamides can be better understood by comparing them with structurally related heterocyclic carboxamides. Research has shown that similar scaffolds where the furan ring is replaced by indole, benzofuran, or benzothiophene (B83047) also exhibit antihyperlipidemic properties. rsc.orgrsc.org

Indole Carboxamides: N-(benzoylphenyl)-1H-indole-2-carboxamides have been extensively studied and show potent lipid-lowering effects. rsc.orggoogle.com For example, N-(3-Benzoylphenyl)-1H-Indole-2-carboxamide was found to down-regulate the expression of genes involved in lipid metabolism, suggesting a specific mechanism of action. rsc.org The larger, more rigid indole scaffold offers different steric and electronic properties compared to furan.

Benzofuran Carboxamides: Analogues based on a benzofuran core have also been synthesized and evaluated. tjpr.org These compounds maintain the general three-part structure (heterocycle, linker, lipophilic group) and show significant antihyperlipidemic activity, indicating that the benzo-fused ring system is well-tolerated. tjpr.org

Anticancer Activity Comparison: In a different therapeutic context, the N-(benzoylphenyl) moiety has been compared to other large substituents for anticancer activity. When attached to a 2-furan-carboxamide core, the N-(2-benzoylphenyl) group was found to be less potent against human colon cancer cells than an N-(9,10-dioxo-9,10-dihydroanthracen-2-yl) group, but more potent than an N-(pyridine-2-yl) group. dergipark.org.tr This highlights that the nature of the large substituent attached to the furamide core is critical and its optimal structure is dependent on the therapeutic target. dergipark.org.tr

This comparative analysis demonstrates that while the general pharmacophoric model of a heterocycle linked to a lipophilic group via a carboxamide is a valid strategy for designing antihyperlipidemic agents, the specific nature of each component is finely tuned to achieve optimal potency. The furan ring represents a particularly effective and flexible heterocyclic core within this class of compounds. rsc.org

Pharmacological Activities and Molecular Mechanisms of Action for N 2 Benzoylphenyl 2 Furamide

Antihyperlipidemic Activity of N-(2-Benzoylphenyl)-2-furamide and Its Derivatives

Dyslipidemia, characterized by abnormal levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. tandfonline.com Several studies have highlighted the potential of N-(2-Benzoylphenyl)-2-furamide derivatives as potent antihyperlipidemic agents. nih.govresearchgate.net The core of this research involves the synthesis of novel derivatives and their subsequent evaluation in established preclinical models of hyperlipidemia. bioline.org.brzuj.edu.jo

The precise molecular mechanisms for N-(2-Benzoylphenyl)-2-furamide derivatives are still under investigation, but comparisons to existing drug classes, such as fibrates, provide valuable insights. Fibrates, like bezafibrate (B1666932), are known to exert their lipid-lowering effects primarily by activating Peroxisome Proliferator-Activated Receptors (PPARs). This activation leads to a cascade of downstream effects, including the induction of lipoprotein lipase (B570770) (LPL) and a reduction in apolipoprotein C-III (ApoC-III) levels. bioline.org.brtjpr.org

Lipoprotein lipase is a crucial enzyme responsible for the breakdown of triglycerides from very low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the bloodstream. sigmaaldrich.com Conversely, ApoC-III is an inhibitor of LPL and hepatic uptake of triglyceride-rich particles. sigmaaldrich.comrcsb.org Therefore, a reduction in ApoC-III enhances LPL activity, promoting triglyceride catabolism. bioline.org.brtjpr.org Given that derivatives of N-(2-Benzoylphenyl)-2-furamide have shown similar lipid-lowering profiles to bezafibrate in preclinical studies, it is hypothesized that they may share a similar mechanism of action involving the modulation of LPL and ApoC-III. nih.govbioline.org.brtjpr.org The furan (B31954) ring itself is a component of various compounds recognized for their lipid-lowering potential. researchgate.netresearchgate.net

The primary in vivo model used to screen and evaluate the antihyperlipidemic efficacy of N-(2-Benzoylphenyl)-2-furamide derivatives is the Triton WR-1339-induced hyperlipidemic rat model. tandfonline.comnih.govbioline.org.brtjpr.org Triton WR-1339 is a non-ionic detergent that, when administered to animals, induces an acute state of hyperlipidemia by inhibiting the activity of lipoprotein lipase, thereby blocking the clearance of triglyceride-rich lipoproteins from circulation. researchgate.nettjpr.orgscielo.br This model is widely used because it reliably elevates plasma lipid levels, providing a robust system for assessing the potency of potential lipid-lowering agents. tandfonline.comtjpr.org

In a typical study, rats are treated with the test compounds, such as specific N-(2-Benzoylphenyl)-2-furamide derivatives, after the induction of hyperlipidemia. nih.govbioline.org.br The effectiveness of the compounds is then determined by measuring changes in plasma lipid profiles, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C), often comparing the results to a hyperlipidemic control group and a group treated with a standard drug like bezafibrate. nih.govbioline.org.br

Research has shown that certain derivatives, notably compounds referred to as 4b and 4c , are highly effective. At a dose of 15 mg/kg, these compounds significantly reduced elevated plasma levels of TG, TC, and LDL-C. bioline.org.br Furthermore, they led to a significant increase in the levels of beneficial HDL-C. bioline.org.brnih.gov

| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on LDL-C | Effect on HDL-C | Reference |

|---|---|---|---|---|---|

| Compound 4b | Significant Reduction | Significant Reduction | Significant Reduction | Significant Increase (29%) | bioline.org.br |

| Compound 4c | Significant Reduction | Significant Reduction | Significant Reduction | Significant Increase (34%) | bioline.org.br |

| Bezafibrate (Standard) | Significant Reduction | Significant Reduction | Significant Reduction | Significant Increase | nih.govbioline.org.br |

Exploration of Anticancer Potential of N-(2-Benzoylphenyl)-2-furamide Analogues

The search for novel anticancer agents has led researchers to explore various heterocyclic compounds, including analogues of N-(2-Benzoylphenyl)-2-furamide. The structural features of these molecules make them candidates for interacting with biological targets implicated in cancer progression.

The anticancer activity of N-(2-Benzoylphenyl)-2-furamide analogues has been evaluated in vitro against human cancer cell lines. One study focused on the effects of N-(2-Benzoylphenyl)-2-furan-2-carboxamide on the human colorectal carcinoma cell line HCT-116. dergipark.org.tr The antiproliferative activity was assessed using the MTT assay, a colorimetric test that measures cellular metabolic activity and, by extension, cell viability. dergipark.org.tr The results indicated that the compound possesses anticancer properties, with its potency being compared to other synthesized furan-2-carboxamide derivatives. dergipark.org.tr

Molecular modeling studies have suggested that one potential mechanism of action for these compounds could be the inhibition of topoisomerase II (Top-II). dergipark.org.tr Top-II enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and ultimately trigger apoptosis in cancer cells, making them a well-established target for anticancer drugs. dergipark.org.tr

| Compound Analogue | Cell Line | Assay | Potential Target | Reference |

|---|---|---|---|---|

| N-(2-Benzoylphenyl)-2-furan-2-carboxamide (Compound 5) | HCT-116 (Human Colorectal Carcinoma) | MTT Assay | Topoisomerase II (based on docking studies) | dergipark.org.tr |

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in various human cancers, making its components, particularly the PI3Kα isoform, attractive targets for therapeutic intervention. researchgate.netresearchgate.netresearchgate.net While direct studies on N-(2-Benzoylphenyl)-2-furamide as a PI3Kα inhibitor are limited, extensive research has been conducted on structurally related heterocyclic carboxamides. zuj.edu.joju.edu.jo

Researchers who have studied the antihyperlipidemic effects of furan derivatives have also been involved in the design and synthesis of novel carboxamide-based compounds as potential PI3Kα inhibitors. researchgate.netzuj.edu.joju.edu.jo For instance, series of indole-2-carboxamides and quinolone-3-carboxamides have been synthesized and evaluated for their ability to inhibit PI3Kα and exert cytotoxic effects against cancer cells. researchgate.netju.edu.jo This overlapping research interest suggests that the benzoylphenyl-furamide scaffold could be adapted or modified to target the PI3Kα pathway, representing a promising avenue for the development of new anticancer agents. zuj.edu.jo

Investigation of Antimicrobial Properties of N-(2-Benzoylphenyl)-2-furamide Derivatives

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal activities. Furan-2-carboxamide derivatives have been recognized for their potential in this area. researchgate.net While specific studies focusing exclusively on the antimicrobial properties of N-(2-Benzoylphenyl)-2-furamide are not extensively detailed in the available literature, the broader class of furan carboxamides and related benzamide (B126) structures has shown promising results. researchgate.netnanobioletters.com

Broader Mechanistic Studies and Pharmacological Profiling of N-(2-Benzoylphenyl)-2-furamide

The pharmacological profile of N-(2-Benzoylphenyl)-2-furamide and its closely related derivatives has been primarily investigated within the context of their potential as antihyperlipidemic agents. Broader mechanistic studies have sought to elucidate the pathways through which these compounds exert their effects on lipid metabolism, often drawing comparisons to established drug classes like fibrates.

Research has demonstrated that N-(benzoylphenyl)-carboxamides, the class to which N-(2-Benzoylphenyl)-2-furamide belongs, exhibit significant lipid-lowering activity. aaup.eduscielo.br The core structure, featuring a benzoylphenyl moiety linked to a heterocyclic ring via a carboxamide bridge, is considered crucial for this activity. aaup.eduscielo.br The nature of the heterocyclic ring, in this case, a furan, plays a vital role in the compound's pharmacological efficacy. aaup.edu

Studies utilizing Triton WR-1339-induced hyperlipidemic rat models have been instrumental in profiling the effects of these compounds. bioline.org.brresearchgate.net This model induces a rapid increase in plasma lipids by inhibiting lipoprotein lipase, the enzyme responsible for the catabolism of triglyceride-rich lipoproteins. bioline.org.brthieme-connect.com The ability of N-(2-Benzoylphenyl)-2-furamide derivatives to counteract these effects provides insight into their mechanism of action.

One proposed mechanism for the antihyperlipidemic effect of this class of compounds is the induction of lipoprotein lipase activity, which is a primary mechanism of action for fibrate drugs. bioline.org.brtjpr.org This leads to more efficient clearance of triglycerides from the bloodstream. The structural similarities between these novel compounds and existing fibrates may suggest a shared target or pathway. nih.gov

However, some evidence suggests that the mechanism may not be identical to that of fibrates and that additional pathways could be involved. nih.gov For instance, research on closely related indole (B1671886) benzophenone (B1666685) derivatives has indicated potential differences in the regulation of gene expression compared to bezafibrate. nih.gov This raises the possibility that N-(2-Benzoylphenyl)-2-furamide and its analogues may possess a more complex or multifaceted mechanism of action that warrants further investigation. nih.gov

The pharmacological profiling of N-(2-Benzoylphenyl)-2-furamide derivatives has shown significant effects on various lipid parameters. In vivo studies on derivatives have demonstrated a marked reduction in plasma triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). bioline.org.brnih.gov Concurrently, a beneficial increase in high-density lipoprotein cholesterol (HDL-C) has been observed. bioline.org.brnih.gov

For example, in a study on N-(benzoylphenyl)-2-furamide derivatives, specific compounds showed potent effects on lipid profiles in hyperlipidemic rats. bioline.org.br The data below illustrates the significant lipid-lowering capabilities of these related compounds.

| Compound | Triglycerides (TG) [mg/dl] | Total Cholesterol (TC) [mg/dl] | High-Density Lipoprotein (HDL) [mg/dl] | Low-Density Lipoprotein (LDL) [mg/dl] |

|---|---|---|---|---|

| Hyperlipidemic Control | 1264 ± 22.0 | 240 ± 9.0 | 41 ± 2.3 | 55 ± 1.3 |

| Compound 4b | 553 ± 12.0 | 122 ± 2.0 | 53 ± 2.75 | 31 ± 1.0 |

| Compound 4c | 371 ± 5.0 | 119 ± 4.0 | 55 ± 3.2 | 28 ± 2.1 |

| Bezafibrate | - | - | - | - |

Data presented as mean ± SEM. Compound 4b is N-(3-benzoylphenyl)-5-methyl-2-furamide and Compound 4c is N-(2-benzoylphenyl)-5-methyl-2-furamide. Data extracted from a study on novel N-(benzoylphenyl)-2-furamide derivatives. bioline.org.br

These findings underscore the potential of the N-(benzoylphenyl)-2-furamide scaffold as a basis for developing new therapeutic agents for dyslipidemia. bioline.org.br The significant reduction in triglycerides and LDL-C, coupled with an increase in HDL-C, presents a favorable pharmacological profile for addressing cardiovascular disease risk factors. bioline.org.brnih.gov Further research is necessary to fully delineate the precise molecular targets and broader pharmacological effects of N-(2-Benzoylphenyl)-2-furamide itself. bioline.org.br

Computational Chemistry and Molecular Modeling Approaches for N 2 Benzoylphenyl 2 Furamide

Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). This technique is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor recognition.

For N-(2-Benzoylphenyl)-2-furamide, docking simulations can be employed to screen a panel of potential protein targets. The molecular structure of N-(2-Benzoylphenyl)-2-furamide features a benzophenone (B1666685) core, a motif found in inhibitors of targets such as the colchicine (B1669291) binding site of tubulin and cyclooxygenase (COX) enzymes. A hypothetical docking study would involve preparing the 3D structure of N-(2-Benzoylphenyl)-2-furamide, minimizing its energy, and then docking it into the active sites of these selected proteins.

The simulation yields a series of possible binding poses, ranked by a scoring function that estimates the binding free energy (ΔG), typically expressed in kcal/mol. A more negative score indicates a more favorable predicted binding affinity. Analysis of the top-ranked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the amide and benzoyl carbonyl oxygens, as well as the furan (B31954) oxygen, can act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings and the furan ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic rings can form favorable π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

The results from such a study, as illustrated in the hypothetical data below, guide the prioritization of targets for further experimental validation.

| Protein Target (PDB ID) | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues in Top-Ranked Pose | Primary Interactions Observed |

|---|---|---|---|

| Tubulin (Colchicine Site) (e.g., 1SA0) | -9.2 | Cys241, Leu248, Ala316, Val318 | Hydrogen bond with Cys241, extensive hydrophobic contacts |

| COX-2 (e.g., 5IKR) | -8.5 | Arg120, Tyr355, Val523, Ser530 | Hydrogen bond with Ser530, π-π stacking with Tyr355 |

| COX-1 (e.g., 3N8Y) | -7.8 | Arg120, Tyr355, Ile523, Ser530 | Hydrophobic contacts, potential steric clash with Ile523 |

Pharmacophore Modeling and Virtual Screening Strategies for N-(2-Benzoylphenyl)-2-furamide

A pharmacophore is an abstract 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. Pharmacophore modeling is used to identify these key features and their spatial arrangement. This model can then be used as a 3D query to rapidly screen large chemical databases for novel molecules that match the pharmacophore and thus may possess similar activity.

A ligand-based pharmacophore model for N-(2-Benzoylphenyl)-2-furamide can be generated by analyzing its low-energy conformation. The key pharmacophoric features would include:

Two Aromatic Rings (AR): Representing the benzoyl and phenyl groups.

One Hydrogen Bond Acceptor (HBA): Representing the benzoyl carbonyl oxygen. A second HBA could be defined for the amide carbonyl.

One Hydrogen Bond Donor (HBD): Representing the amide N-H group.

One Hydrophobic Feature (HY): Can be centered on the aromatic rings.

Once generated, this 3D pharmacophore model serves as a filter for virtual screening. Millions of compounds from databases like ZINC or PubChem can be conformationally sampled and evaluated for their ability to match the query's features and geometric constraints. Compounds that successfully map onto the pharmacophore are identified as "hits" and prioritized for further investigation, such as molecular docking, to refine the selection.

| Pharmacophoric Feature | Chemical Moiety | Role in Molecular Recognition |

|---|---|---|

| Aromatic Ring 1 (AR1) | Benzoyl-phenyl group | Hydrophobic interactions, π-π stacking |

| Aromatic Ring 2 (AR2) | Amide-linked phenyl group | Hydrophobic interactions, π-π stacking |

| Hydrogen Bond Acceptor (HBA1) | Benzoyl carbonyl oxygen | Forms hydrogen bonds with donor residues (e.g., Ser, Thr, Asn) |

| Hydrogen Bond Acceptor (HBA2) | Amide carbonyl oxygen | Forms hydrogen bonds with donor residues |

| Hydrogen Bond Donor (HBD) | Amide N-H group | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu) |

Quantum Chemical Calculations and Conformational Analysis of N-(2-Benzoylphenyl)-2-furamide

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and properties of a molecule. For N-(2-Benzoylphenyl)-2-furamide, these methods are crucial for understanding its intrinsic chemical nature.

Conformational Analysis: The molecule has several rotatable single bonds, leading to a high degree of conformational flexibility. A key analysis involves scanning the potential energy surface by systematically rotating the dihedral angles between the phenyl rings and the central amide linker. This process identifies the global minimum energy conformation—the most stable 3D structure of the isolated molecule—as well as other low-energy local minima. This information is vital, as the bioactive conformation (the shape the molecule adopts in the binding site) is typically a low-energy one.

Electronic Properties: Once the geometry is optimized, QC calculations can determine a range of electronic descriptors.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions indicate negative potential (electron-rich areas, e.g., around carbonyl oxygens) and are favorable for electrophilic attack, while blue regions indicate positive potential (electron-poor areas, e.g., around the amide proton) and are favorable for nucleophilic attack. This map helps predict sites for non-covalent interactions like hydrogen bonding.

| Calculated Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -1068.45 | Energy of the optimized, most stable conformation. |

| HOMO Energy (eV) | -6.85 | Related to the ability to donate an electron. |

| LUMO Energy (eV) | -1.92 | Related to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 4.93 | Indicator of molecular stability and chemical reactivity. |

| Dipole Moment (Debye) | 3.45 D | Measures the overall polarity of the molecule. |

Ligand-Based and Structure-Based Drug Design Initiatives for N-(2-Benzoylphenyl)-2-furamide Scaffolds

The insights gained from docking, pharmacophore modeling, and QC calculations converge in the rational design of new analogues based on the N-(2-Benzoylphenyl)-2-furamide scaffold. The goal is to optimize properties like binding affinity, selectivity, or metabolic stability.

Structure-Based Drug Design (SBDD): This approach relies on the 3D structure of the ligand-receptor complex obtained from molecular docking. By analyzing the binding pose of N-(2-Benzoylphenyl)-2-furamide, medicinal chemists can identify opportunities for improvement. For example:

If an unoccupied hydrophobic pocket is adjacent to the furan ring, adding a small alkyl group (e.g., methyl) to the furan could increase van der Waals contacts and improve affinity.

If a polar residue (e.g., a serine) is near the benzoyl ring but not forming a hydrogen bond, a hydroxyl or methoxy (B1213986) group could be introduced on the ring to create a new, favorable interaction.

Ligand-Based Drug Design (LBDD): When a high-resolution receptor structure is unavailable, design efforts rely on the ligand itself. Using the pharmacophore model (from 5.2) as a guide, modifications can be proposed.

Scaffold Hopping: The furan ring could be replaced with other 5-membered heterocycles (e.g., thiophene (B33073), pyrrole) to explore changes in electronic properties and metabolic stability while maintaining the essential pharmacophoric features.

QSAR (Quantitative Structure-Activity Relationship): By synthesizing and testing a series of analogues, a QSAR model can be built to correlate physicochemical properties (e.g., logP, electronic parameters) with biological activity, guiding the design of more potent compounds.

The table below outlines a set of hypothetical design strategies for modifying the N-(2-Benzoylphenyl)-2-furamide scaffold.

| Proposed Modification | Design Rationale (Hypothetical) | Computational Method Used | Predicted Outcome |

|---|---|---|---|

| Add a 4'-hydroxyl group to the benzoyl ring | To form a new hydrogen bond with a polar residue (e.g., Ser/Thr) in the active site. | Structure-Based Drug Design (SBDD) | Increased binding affinity |

| Replace furan ring with a thiophene ring | To maintain aromatic/hydrophobic character while potentially improving metabolic stability. | Ligand-Based Drug Design (LBDD) | Similar or slightly altered affinity; improved ADME profile |

| Add a 5-methyl group to the furan ring | To fill a small, unoccupied hydrophobic pocket observed in the docking pose. | Structure-Based Drug Design (SBDD) | Increased binding affinity due to enhanced hydrophobic interactions |

| Introduce a fluorine atom at the 4-position of the amide-linked phenyl ring | To modulate electronic properties and potentially block a site of metabolism. | LBDD / SBDD | Potentially improved metabolic stability and binding affinity |

Future Research Directions and Translational Opportunities for N 2 Benzoylphenyl 2 Furamide

Rational Design and Synthesis of Advanced N-(2-Benzoylphenyl)-2-furamide Derivatives with Enhanced Potency and Selectivity

The foundation for future work on N-(2-Benzoylphenyl)-2-furamide lies in the strategic design and synthesis of new derivatives with improved pharmacological profiles. Building upon existing research, which has demonstrated the anti-hyperlipidemic activity of several analogues, the next phase of synthesis should be guided by a robust structure-activity relationship (SAR) understanding. tjpr.orgresearchgate.netnih.gov The goal is to create molecules with heightened potency, allowing for efficacy at lower concentrations, and increased selectivity towards their biological targets, thereby minimizing potential off-target effects.

Future synthetic strategies could explore:

Modification of the Furan (B31954) Ring: Introducing various substituents on the furan moiety to probe the electronic and steric requirements for optimal target interaction.

Substitution on the Benzoylphenyl Group: Altering the position and nature of substituents on the benzoyl and phenyl rings can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Isosteric Replacement: Replacing the furan ring with other five- or six-membered heterocycles (e.g., thiophene (B33073), pyridine, pyrazole) to explore different chemical spaces and potentially discover novel biological activities. scielo.br

A study on N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamides, for example, demonstrated that such heterocyclic modifications are a viable strategy for identifying potent antihyperlipidemic agents. researchgate.net The synthesis of these new chemical entities will rely on established methods, such as the reaction of corresponding carbonyl chlorides with aminobenzophenones, which has proven effective in generating libraries of N-(benzoylphenyl)-carboxamide derivatives. scielo.br

Table 1: Examples of Synthesized N-(Benzoylphenyl)-furamide and Carboxamide Derivatives and their Reported Activities This table is interactive. You can sort and filter the data.

| Compound Name | Modification | Reported Biological Activity | Reference |

|---|---|---|---|

| N-(4-Benzoylphenyl)-5-(p-tolyl)-2-furamide | Substitution on furan ring | Significant reduction in plasma triglycerides and total cholesterol | nih.gov |

| N-(4-Benzoylphenyl)-5-(4-chlorophenyl)-2-furamide | Substitution on furan ring | Significant reduction in plasma triglycerides and total cholesterol | nih.gov |

| N-(2-Benzoylphenyl)-5-methyl-2-furamide | Methyl substitution on furan ring | Significant reduction of hyperlipidemia | tjpr.orgbioline.org.br |

| N-(4-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamide | Hydroxyphenyl substitution on furan ring | Investigated for lipid-lowering activity | tjpr.org |

| N-(benzoylphenyl)pyridine-3-carboxamide derivatives | Replacement of furan with pyridine | Significant antihyperlipidemic activities | tandfonline.com |

Comprehensive Mechanistic Investigations to Fully Elucidate Biological Pathways

While initial studies have demonstrated the anti-hyperlipidemic effects of N-(2-Benzoylphenyl)-2-furamide derivatives, the precise molecular mechanisms underpinning these actions remain largely uncharacterized. tjpr.org It is hypothesized that their activity pattern, particularly the marked reduction in triglycerides and increase in HDL-cholesterol, may be similar to that of fibrates, which are known to stimulate lipoprotein lipase (B570770) gene expression. bioline.org.brnih.gov However, dedicated mechanistic studies are imperative to confirm this and to uncover the full spectrum of biological pathways modulated by these compounds.

Future investigations should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, chemical proteomics, and cellular thermal shift assays (CETSA) to identify the direct protein targets of N-(2-Benzoylphenyl)-2-furamide.

Enzyme Inhibition and Receptor Binding Assays: Once potential targets are identified (e.g., lipoprotein lipase, peroxisome proliferator-activated receptors - PPARs), in vitro assays are needed to quantify the binding affinity and inhibitory/activation potency of the compounds.

Cell-Based Pathway Analysis: Using relevant cell lines (e.g., hepatocytes, adipocytes) to study the effects of the compounds on key signaling pathways involved in lipid metabolism, such as gene expression of apolipoproteins and enzymes involved in lipid synthesis and catabolism. bioline.org.br

Elucidating the mechanism of action is a critical step for further development, as it provides a rational basis for lead optimization and helps in predicting both efficacy and potential side effects. tandfonline.com

Integration of Multi-Omics Data for Systems-Level Understanding of N-(2-Benzoylphenyl)-2-furamide Action

To gain a holistic view of the biological effects of N-(2-Benzoylphenyl)-2-furamide, a systems biology approach integrating various "omics" technologies is essential. nih.gov This approach moves beyond a single target or pathway, providing a comprehensive map of the molecular changes induced by the compound. Such integrative analysis can uncover novel mechanisms, identify biomarkers for drug response, and facilitate disease subtyping. nih.govmedrxiv.org

A multi-omics strategy for N-(2-Benzoylphenyl)-2-furamide research would involve:

Transcriptomics (RNA-seq): To analyze changes in gene expression in response to compound treatment, revealing the genetic pathways that are up- or down-regulated.

Proteomics: To identify and quantify changes in the protein landscape of cells or tissues, providing a direct link between gene expression changes and functional outcomes.

Metabolomics: To measure fluctuations in endogenous small-molecule metabolites, offering a real-time snapshot of the physiological and metabolic state of the system following compound administration.

Integrating these large and complex datasets presents a significant computational challenge. researchgate.net However, advanced bioinformatics tools and statistical models, such as linear-mixed effects regression and various data integration pipelines, can be employed to identify significant molecular signatures and build predictive models of the compound's action. medrxiv.orgplos.org This approach has been successfully used to identify therapeutic targets and potential reusable drugs in other disease areas. nih.gov

Application of Artificial Intelligence and Machine Learning in N-(2-Benzoylphenyl)-2-furamide-Based Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating the identification and optimization of new drug candidates. researchgate.netnih.gov These computational tools can be powerfully applied to the N-(2-Benzoylphenyl)-2-furamide chemical scaffold to guide future research efforts.

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using existing data from synthesized derivatives (Table 1), ML algorithms can build predictive models that correlate specific chemical features with biological activity. nih.gov These models can then be used to virtually screen large libraries of potential new derivatives and prioritize the most promising candidates for synthesis, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. nih.govmdpi.com By training these models on the structural characteristics of active N-(2-Benzoylphenyl)-2-furamide derivatives and their known targets, it is possible to generate novel, optimized structures with high predicted potency and favorable drug-like properties.

Prediction of ADMET Properties: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to fail in later development stages due to poor pharmacokinetic properties or toxicity.

The integration of AI and ML into the drug discovery pipeline for N-(2-Benzoylphenyl)-2-furamide promises to streamline the journey from initial hit to a viable clinical candidate, making the process more efficient and cost-effective. mednexus.org

Q & A

Basic: What are the optimal synthetic routes for N-(2-Benzoylphenyl)-2-furamide derivatives, and how do reaction conditions influence yield?

Methodological Answer:

N-(2-Benzoylphenyl)-2-furamide derivatives are typically synthesized via condensation of 2-furoyl chloride with substituted aminobenzophenones. Key reagents include 5-methylfuran-2-carbonyl chloride and 2-aminobenzophenone, with DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane (DCM) under reflux for 24 hours . For example, N-(2-Benzoylphenyl)-5-methyl-2-furamide (4c) is synthesized with a yield of 68–72% under these conditions. Solvent polarity and temperature significantly affect reaction efficiency: polar aprotic solvents (e.g., 1,4-dioxane) enhance intermediate stability, while prolonged reflux (18–24 h) ensures complete acylation .

Basic: What spectroscopic techniques are critical for characterizing N-(2-Benzoylphenyl)-2-furamide derivatives?

Methodological Answer:

Structural confirmation relies on 1H/13C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 165–170 ppm). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 384.48 for 4c). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) provides absolute conformation, as demonstrated for (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, revealing intramolecular hydrogen bonds (N–H⋯O/N) and dihedral angles critical for bioactivity .

Basic: How are in vivo models used to evaluate the anti-hyperlipidemic activity of N-(2-Benzoylphenyl)-2-furamide derivatives?

Methodological Answer:

The Triton WR-1339-induced hyperlipidemia model in Wistar rats is standard. Compounds like 4c are administered orally (10–50 mg/kg), followed by Triton injection (400 mg/kg). Plasma lipid profiles (total cholesterol [TC], triglycerides [TG], LDL-C, HDL-C) are measured 18 hours post-treatment. For 4c, TC and LDL-C reductions of 32–38% and TG reductions of 28% are observed, comparable to fenofibrate . Statistical analysis (ANOVA with post-hoc Tukey) validates dose-dependent effects.

Advanced: How can structure-activity relationships (SARs) guide the design of N-(2-Benzoylphenyl)-2-furamide derivatives with enhanced bioactivity?

Methodological Answer:

SAR studies reveal that:

- Substituent position : The 2-benzoylphenyl group (vs. 3- or 4-substituted analogs) enhances lipid-lowering activity due to improved steric compatibility with target receptors .

- Electron-withdrawing groups : Introduction of halogens (e.g., Br at the furan 5-position) increases metabolic stability but may reduce solubility .

- Hybrid analogs : Fusion with pyrrolidine (e.g., (2R)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) introduces chiral centers that modulate target selectivity, as confirmed by SCXRD .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar derivatives?

Methodological Answer:

Discrepancies often arise from experimental variables :

- Dose regimens : Bioactivity may plateau or decline at high doses due to off-target effects. Compare studies using fixed-dose protocols (e.g., 25 mg/kg) .

- Animal models : Genetic variability in lipid metabolism (e.g., Wistar vs. Sprague-Dawley rats) impacts outcomes. Normalize data to strain-specific baselines.

- Analytical methods : HPLC vs. enzymatic assays for lipid quantification can yield ±5–10% variability. Cross-validate using LC-MS .

Advanced: What computational strategies predict the binding modes of N-(2-Benzoylphenyl)-2-furamide derivatives to lipid metabolism targets?

Methodological Answer:

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with PPAR-α or HMG-CoA reductase. Key steps:

Protein preparation : Retrieve crystal structures (PDB: 1I7G for PPAR-α) and optimize protonation states.

Ligand parameterization : Assign partial charges using Gaussian09 (B3LYP/6-31G*).

Binding free energy : Calculate ΔG using MM-PBSA. For 4c, simulations predict hydrogen bonding with Ser280 and Tyr314 of PPAR-α, correlating with in vivo activity .

Advanced: How does the stereochemistry of N-(2-Benzoylphenyl)-2-furamide derivatives influence their metabolic stability?

Methodological Answer:

Chiral centers (e.g., in pyrrolidine hybrids) affect CYP450-mediated oxidation . For (2R)-configured derivatives, SCXRD data show shielded amide bonds, reducing susceptibility to hydrolysis. In vitro microsomal assays (human liver microsomes + NADPH) quantify half-life (t1/2). The (2R)-enantiomer of pyrrolidine hybrids exhibits t1/2 = 4.2 h vs. 1.8 h for (2S), attributed to steric hindrance from the benzyl group .

Advanced: What strategies mitigate degradation of N-(2-Benzoylphenyl)-2-furamide derivatives under physiological conditions?

Methodological Answer:

- pH-stability : Amide bonds in 4c are stable at pH 7.4 but hydrolyze rapidly at pH < 3.0. Use enteric coatings for oral delivery .

- Light sensitivity : Store derivatives in amber vials at −20°C; UV-Vis spectroscopy confirms degradation thresholds (λmax shift >5 nm indicates photolysis) .

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) improve solubility and prolong t1/2 by 3-fold in serum .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.